TMB

Catalog No.
S574140
CAS No.
54827-17-7
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMB

CAS Number

54827-17-7

Product Name

TMB

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3

InChI Key

UAIUNKRWKOVEES-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

3,3',5,5'-tetramethylbenzidine, 3,3',5,5'-TMP, tetramethyl benzidine, tetramethylbenzidine dihydrochloride

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C

The exact mass of the compound 3,3',5,5'-Tetramethylbenzidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',5,5'-Tetramethylbenzidine (TMB, CAS: 54827-17-7) is the premier chromogenic substrate procured for horseradish peroxidase (HRP)-based immunoassays, including ELISA and immunohistochemistry workflows. As an ortho-methylated derivative of benzidine, TMB functions as an electron donor during the HRP-catalyzed reduction of hydrogen peroxide. The compound is characterized by its dual-state optical readout—forming a blue cation radical measurable at 650 nm, which converts to a yellow diimine at 450 nm upon acidification . For diagnostic manufacturers and laboratory managers, TMB is selected primarily for its exceptionally high molar extinction coefficient and its non-carcinogenic safety profile, which streamlines regulatory compliance and waste management compared to historical alternatives [1].

Substituting TMB with generic in-class alternatives like o-phenylenediamine (OPD), ABTS, or historical baselines like benzidine severely compromises assay performance and laboratory safety. Benzidine is highly carcinogenic, requiring stringent, cost-prohibitive handling and disposal protocols that disrupt standard high-throughput workflows [1]. While OPD and ABTS are safer than benzidine, they fail as direct substitutes in trace-analyte detection due to their significantly lower molar extinction coefficients, which artificially truncate the lower limit of detection (LOD)[2]. Furthermore, OPD presents higher toxicity risks than TMB and is prone to higher background noise under standard assay conditions. Consequently, replacing TMB with these alternatives forces a trade-off between sacrificing diagnostic sensitivity or inflating operational safety costs.

Quantitative Sensitivity Advantage Over OPD and ABTS

In colorimetric HRP assays, the limit of detection is directly proportional to the molar extinction coefficient of the oxidized substrate. TMB significantly outperforms both OPD and ABTS in this metric. The acid-stopped TMB diimine product achieves an extinction coefficient of 59,000 M⁻¹ cm⁻¹ at 450 nm, and its intermediate radical achieves 39,000 M⁻¹ cm⁻¹ at 652 nm . In contrast, ABTS yields an extinction coefficient of approximately 36,000 M⁻¹ cm⁻¹ at 420 nm, and OPD yields only 16,700 M⁻¹ cm⁻¹ at 417 nm[1]. This quantitative advantage allows TMB to generate a much stronger optical signal per mole of oxidized substrate.

Evidence DimensionMolar extinction coefficient (ε) of oxidized product
Target Compound DataTMB = 59,000 M⁻¹ cm⁻¹ (diimine at 450 nm) / 39,000 M⁻¹ cm⁻¹ (radical at 652 nm)
Comparator Or BaselineOPD = 16,700 M⁻¹ cm⁻¹; ABTS = 36,000 M⁻¹ cm⁻¹
Quantified DifferenceTMB provides a >3.5-fold higher extinction coefficient than OPD and a >1.6-fold higher coefficient than ABTS.
ConditionsHRP-catalyzed oxidation in standard ELISA buffer conditions.

Procuring TMB enables manufacturers to achieve ultra-low detection limits in diagnostic kits without upgrading to expensive fluorescent or chemiluminescent detection systems.

Elimination of Mutagenicity for Safer Handling and Manufacturing

The historical benchmark for peroxidase substrates, benzidine, is a known human carcinogen. TMB was engineered with ortho-methylation specifically to eliminate this hazard while retaining electron-donating efficacy. In standardized Ames II and traditional Ames fluctuation assays across multiple Salmonella strains (e.g., TA98, TA100), TMB tested completely negative for mutagenicity at concentrations up to 4400 µg/plate [1]. Under identical conditions, benzidine and several of its unmethylated derivatives triggered strong positive mutagenic responses [1].

Evidence DimensionMutagenic response in Ames II / traditional Ames assay
Target Compound DataTMB = Negative (no significant revertants up to 4400 µg/plate)
Comparator Or BaselineBenzidine = Highly positive
Quantified DifferenceComplete elimination of mutagenic activity in standard bacterial reverse-mutation assays.
ConditionsAmes II microfluctuation assay with and without S9 metabolic activation.

Eliminating mutagenicity drastically reduces hazardous waste disposal costs and removes the need for specialized handling infrastructure during large-scale assay manufacturing.

Hydrophobicity-Driven Formulation Requirements

The physicochemical properties of TMB dictate specific formulation strategies compared to more hydrophilic substrates. TMB is highly hydrophobic, exhibiting a log D value of 2.67 at pH 7, whereas OPD is highly water-soluble with a log D of 0.24 [1]. Because of this hydrophobicity, TMB reactions are substantially more sensitive to macromolecular crowding agents and require optimized buffer systems—often incorporating co-solvents or proprietary stabilizers—to prevent premature precipitation in liquid formulations [1].

Evidence DimensionHydrophobicity (log D at pH 7)
Target Compound DataTMB = 2.67
Comparator Or BaselineOPD = 0.24
Quantified DifferenceTMB is >10 times more hydrophobic on a logarithmic scale than OPD.
ConditionsStandard aqueous buffer at pH 7.

Buyers must ensure that procured TMB is paired with appropriate stabilizing buffers or pre-formulated solutions to maintain shelf-life and prevent precipitation in automated liquid handling systems.

Workflow Flexibility and Signal Amplification via Acidification

TMB offers a unique dual-readout capability that enhances assay processability. During the kinetic phase, TMB forms a blue cation radical (measured at 650 nm). When the reaction is terminated with an acid (e.g., sulfuric acid), the radical is converted into a yellow diimine, shifting the absorbance peak to 450 nm. This chemical conversion increases the molar extinction coefficient from 39,000 M⁻¹ cm⁻¹ to 59,000 M⁻¹ cm⁻¹, effectively amplifying the optical signal by approximately 1.5-fold . Alternative substrates like ABTS do not exhibit this high-gain spectral shift upon stopping [1].

Evidence DimensionMolar extinction coefficient before and after acid stopping
Target Compound DataTMB = 39,000 M⁻¹ cm⁻¹ (kinetic, 650 nm) → 59,000 M⁻¹ cm⁻¹ (stopped, 450 nm)
Comparator Or BaselineABTS = ~36,000 M⁻¹ cm⁻¹ (kinetic/stopped, 405-420 nm)
Quantified DifferenceAcidification of TMB yields a ~1.5-fold signal amplification, a feature absent in ABTS workflows.
ConditionsHRP assay terminated with 1M sulfuric or phosphoric acid.

This dual-state transition allows technicians to monitor assay development in real-time before locking in a highly amplified endpoint signal, maximizing throughput and reducing failed runs.

Ultra-Sensitive ELISA Kit Manufacturing

TMB is the substrate of choice for detecting trace biomarkers (e.g., cytokines, viral antigens) where OPD or ABTS fail to provide sufficient signal-to-noise ratios. By leveraging TMB's 59,000 M⁻¹ cm⁻¹ extinction coefficient, kit manufacturers can push the lower limit of detection without requiring end-users to adopt expensive chemiluminescent readers [1].

High-Throughput Screening (HTS) Diagnostics

In automated HTS environments, TMB's dual-readout capability (650 nm kinetic, 450 nm endpoint) allows assay developers to optimize incubation timing across large microplate batches. Technicians can monitor the blue radical formation to prevent signal saturation before applying the acid stop solution to lock in quantitative accuracy .

Point-of-Care (POC) and Rapid Test Development

TMB is procured to replace hazardous benzidine derivatives in membrane-based or lateral flow assays. Its non-mutagenic profile ensures compliance with strict occupational safety and consumer product regulations, making it ideal for rapid diagnostic tests intended for decentralized or clinical settings [2].

Physical Description

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992)
Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline]

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

240.162648646 Da

Monoisotopic Mass

240.162648646 Da

Heavy Atom Count

18

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.

Melting Point

334 to 336 °F (NTP, 1992)
168.5 °C

UNII

3B3T5CB8EO

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 57 companies with hazard statement code(s):;
H302 (14.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity.
Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product.

Vapor Pressure

0.0000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

54827-17-7

Metabolism Metabolites

Enteric bacterial and hepatic azoreductase enzymes are capable of reducing azo dyes to yield the constituent aromatic amines. Azo dyes based on benzidine and benzidine congeners have received particular attention because of their widespread use and the known carcinogenicity of benzidine to humans. Azo dyes based on beta-diketone coupling components exist preferentially as the tautomeric hydrazones. A series of hydrazone dyes based on benzidine and benzidine congeners was prepared and characterized by NMR and UV-visible spectroscopy. These dyes were tested for mutagenicity using a modified Ames assay and, unlike the true azo dyes, showed no significant mutagenic activity. The hydrazone dyes were resistant to enzymatic reduction by FMN-supplemented hamster-liver post-mitochondrial supernatant (S-9); under identical conditions, azo dyes such as trypan blue were rapidly reduced.
Benzidine and several derivatives are activated to mutagenic species in an H2O2-dependent Ames test system. Optical and electron paramagnetic resonance (EPR) spectroscopy are employed in studies of the H2O2-dependent oxidation of benzidine and 3,5,3',5'-tetramethylbenzidine (TMB) catalyzed by intact bacteria, and provide direct evidence for peroxidase activity in Salmonella typhimurium. The acetylase-proficient Ames tester strain TA98 and its acetylase-deficient derivative TA98/1,8-DNP6 are equally responsive to H2O2-dependent mutagenicity; enzymatic acetylation appears not to be involved in activation of benzidine, in this system. The H2O2-dependent mutagenicity of benzidine and oxidation of TMB are observed when the assays are carried out in acetate buffer (pH 5.5), but not in 2-[N-morpholino]ethane sulfonic acid (MES) buffer, at the same pH. This difference is interpreted in terms of the effects of these buffers on the intracellular pH of the bacteria. The H2O2-dependent mutagenicity of several benzidine congeners is also described.
Dichlorobenzidine can be peroxidatively activated in Salmonella typhimurium Ames tester strains. Mutagenicity is observed when an S. typhimurium strain which is sensitive to frame-shift mutagens is incubated with dichlorobenzidine and hydrogen peroxide. In this paper, we show that the bacterial enzyme, hydroperoxidase I, is responsible for much of this activation. We constructed isogenic tester strains which lack hydroperoxidase I or II, due to Tn10 insertions in the structural genes encoding these proteins. Hydrogen peroxide-dependent mutagenicity of dichlorobenzidine was measured in each strain. A tester strain lacking hydroperoxidase I activity was much less sensitive than was the parent strain. When hydroperoxidase I activity was restored in this strain, via a plasmid-borne copy of the gene encoding the Escherichia coli protein, sensitivity to peroxide-dependent dichlorobenzidine mutagenicity was enhanced.
An accumulation of insoluble, finely granular material has been observed under the pigmented surface of Xenopus eggs by a specialized "dry fracture" technique and scanning electron microscopy. Cortical granules and pigment granules can be recognized with the techniques and can be seen to be embedded in the material. Thin sections show that the region also contains mitochondria and membranous vesicles or reticula. Yolk platelets are largely excluded from the heaviest accumulations of the material. The substance is most dense just under the cortex and grades off gradually into the more diffuse, yolk-containing network of the endoplasm. The accumulation of material is much thicker in the animal hemisphere of the egg than in the vegetal hemisphere, and the pigment embedded in it defines the pigmented area of the animal hemisphere. In the pigmented area the material excludes yolk for a thickness of 3-7+ microns from the surface. In the vegetal hemisphere there is no such accumulation and yolk platelets can be found almost touching the plasmalemma. Cortical contractions have been experimentally induced in eggs. Their relative strength correlates with the relative thickness of the finely granular, subcortical material. During contraction the material accumulates to much greater thicknesses, excluding yolk from thicknesses of 15-30+ microns from the surface. The contracting entity is, or is in, the finely granular material. Injection of cytochalasins into the eggs inhibits cleavage furrow operation but does not inhibit the induced cortical contractions. The thus do not seem to be dependent on actin microfilamentogenesis as is the operation of the contractile ring of the cleavage furrow. The differential sensitivity to cytochalasins of the contractile ring and the system responding in the induced cortical contractions, suggests a two-component system for cortical contractions in the egg. A model is presented which accommodates the available data.
For more Metabolism/Metabolites (Complete) data for 3,3',5,5'-TETRAMETHYLBENZIDINE (6 total), please visit the HSDB record page.

Wikipedia

3,3',5,5'-Tetramethylbenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-: ACTIVE
.../PRC: USED/ AS SENSITIVE SUBSTITUTE FOR BENZIDINE IN DETECTION OF BLOOD... IN VIEW OF ITS CLOSE RELATIONSHIP TO...CARCINOGENS, HOWEVER, MORE COMPREHENSIVE BIOLOGICAL TESTS SEEM DESIRABLE BEFORE IT IS ACCEPTED AS SAFE FOR WIDESPREAD LABORATORY USE.
THE DERIVATION & SYNTHESIS OF 3,4,3',5'-TETRAMETHYL BENZIDINE ARE DESCRIBED.

Dates

Last modified: 08-15-2023

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